molecular formula C22H27N5O B2392697 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1235121-78-4

4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No.: B2392697
CAS No.: 1235121-78-4
M. Wt: 377.492
InChI Key: CQAZOPXSYPYJCI-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further connected to a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and dihaloalkanes under basic conditions.

    Coupling Reaction: The benzimidazole and piperazine intermediates are coupled using a suitable coupling agent such as carbonyldiimidazole or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the piperazine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide: Lacks the methyl and phenylpropyl groups.

    N-(3-phenylpropyl)piperazine-1-carboxamide: Lacks the benzimidazole core.

    1-methyl-1H-benzo[d]imidazole: Lacks the piperazine and phenylpropyl groups.

Uniqueness

4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzimidazole core, piperazine ring, and phenylpropyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-25-20-12-6-5-11-19(20)24-21(25)26-14-16-27(17-15-26)22(28)23-13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12H,7,10,13-17H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZOPXSYPYJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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